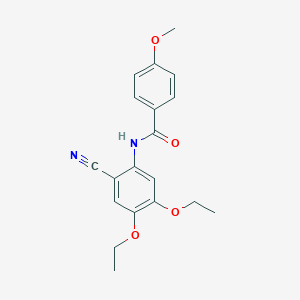

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. It was developed by AbbVie Inc. and is currently being investigated as a potential treatment for various types of cancer.

Aplicaciones Científicas De Investigación

Antiviral Activity

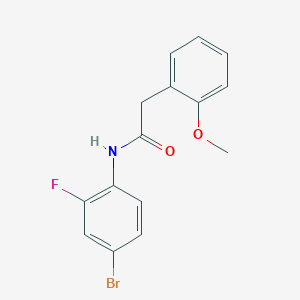

Researchers synthesized a series of N-phenylbenzamide derivatives to investigate their antiviral properties, particularly against Enterovirus 71 (EV 71). Among these compounds, a derivative showed significant activity at low micromolar concentrations, indicating potential as a lead compound for anti-EV 71 drug development (Xingyue Ji et al., 2013).

Melanoma Imaging

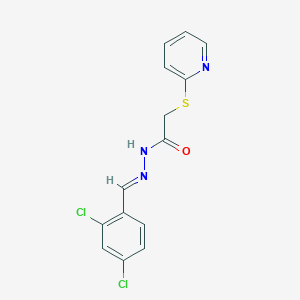

In the quest for improved imaging agents for melanoma metastases, structure-activity studies on N-(2-diethylaminoethyl)benzamides revealed derivatives with high melanoma uptake and tissue selectivity. These findings could be instrumental in advancing melanoma diagnostic techniques (M. Eisenhut et al., 2000).

Molecular Structure Analysis

A detailed study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through synthesis, characterization, and computational modeling provided insights into the effects of intermolecular interactions on molecular geometry. This research contributes to our understanding of the structural basis for the compound's activity (Sedat Karabulut et al., 2014).

Electrochemical Biosensors

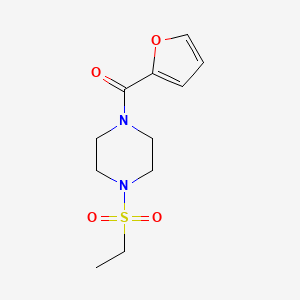

The development of a highly sensitive biosensor for the simultaneous determination of glutathione and piroxicam utilized a novel modified electrode based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. This innovation showcases the compound's application in enhancing electrocatalytic performance and analytical capabilities (H. Karimi-Maleh et al., 2014).

Chemical Synthesis and Catalysis

Research on the Rh(III)-catalyzed cyanation of N-methoxybenzamides using N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent highlights a new method for synthesizing ortho-cyanated N-methoxybenzamides. This process demonstrates the compound's utility in facilitating chemical synthesis with environmental and functional group tolerance considerations (Si-wei Zhang et al., 2015).

Propiedades

IUPAC Name |

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-4-24-17-10-14(12-20)16(11-18(17)25-5-2)21-19(22)13-6-8-15(23-3)9-7-13/h6-11H,4-5H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUFYDZLNNHWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)